molecular formula C17H13BrN2O2 B14952463 N-(6-bromoquinolin-8-yl)-2-methoxybenzamide

N-(6-bromoquinolin-8-yl)-2-methoxybenzamide

Cat. No.: B14952463
M. Wt: 357.2 g/mol
InChI Key: KZTGDGVMVJJLPB-UHFFFAOYSA-N
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Description

N-(6-bromoquinolin-8-yl)-2-methoxybenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromoquinolin-8-yl)-2-methoxybenzamide typically involves the reaction of 6-bromoquinoline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes. These could include the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for quinoline derivatives . Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromoquinolin-8-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-bromoquinolin-8-yl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-bromoquinolin-8-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain pathways. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromoquinolin-8-yl)-2-methoxybenzamide is unique due to the presence of both the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

N-(6-bromoquinolin-8-yl)-2-methoxybenzamide

InChI

InChI=1S/C17H13BrN2O2/c1-22-15-7-3-2-6-13(15)17(21)20-14-10-12(18)9-11-5-4-8-19-16(11)14/h2-10H,1H3,(H,20,21)

InChI Key

KZTGDGVMVJJLPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3C(=CC(=C2)Br)C=CC=N3

Origin of Product

United States

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